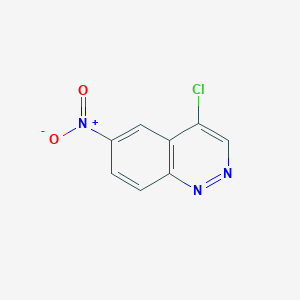

4-Chloro-6-nitrocinnoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C8H4ClN3O2 |

|---|---|

Peso molecular |

209.59 g/mol |

Nombre IUPAC |

4-chloro-6-nitrocinnoline |

InChI |

InChI=1S/C8H4ClN3O2/c9-7-4-10-11-8-2-1-5(12(13)14)3-6(7)8/h1-4H |

Clave InChI |

XPRHSIASMRWFOS-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN=N2)Cl |

SMILES canónico |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN=N2)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structural Analogues

4-Chloro-6-fluorocinnoline

- Structure: Cinnoline core with 4-chloro and 6-fluoro substituents.

- CAS : 2251-62-7.

- Molecular Formula : C₈H₄ClFN₂.

- Properties : Higher electronegativity of fluorine compared to nitro may reduce reactivity in nucleophilic substitution. Used in materials science and drug intermediates .

4-Chloro-6-nitroquinoline

- Structure: Quinoline core (one benzene fused with a pyridine ring) with 4-chloro and 6-nitro groups.

- CAS: Not explicitly listed, but derivatives like 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile (CAS 214476-09-2) are documented.

- Molecular Formula : C₉H₅ClN₂O₂ (base structure).

- Properties : Nitro groups enhance electrophilicity, making it reactive in cross-coupling reactions. Used in kinase inhibitor synthesis (e.g., neratinib intermediates) .

Functional Group Variants

6-Bromo-4-chloro-3-nitroquinoline

- CAS : 723281-72-8.

- Molecular Formula : C₉H₄BrClN₂O₂.

- Properties : Bromine increases molecular weight (287.49 g/mol) and alters solubility (soluble in chloroform, DMSO). Applied in organic synthesis for anticancer agents .

4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile

- CAS : 214476-09-2.

- Molecular Formula : C₁₂H₈ClN₃O₃.

- Properties: Ethoxy and cyano groups improve lipophilicity, enhancing membrane permeability in drug candidates. Key intermediate in neratinib production .

Substitution Pattern Comparisons

| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 4-Chloro-6-nitrocinnoline* | Cinnoline | 4-Cl, 6-NO₂ | ~195.6 (estimated) | Hypothesized drug R&D |

| 4-Chloro-6-fluorocinnoline | Cinnoline | 4-Cl, 6-F | 182.6 | Material science |

| 4-Chloro-6-nitroquinoline | Quinoline | 4-Cl, 6-NO₂ | ~208.6 | Kinase inhibitor synthesis |

| 6-Bromo-4-chloro-3-nitroquinoline | Quinoline | 4-Cl, 3-NO₂, 6-Br | 287.49 | Anticancer research |

*Estimated properties based on analogs.

Physicochemical and Reactivity Trends

- Electron-Withdrawing Effects: Nitro groups at position 6 (quinoline/cinnoline) increase electrophilicity, facilitating aromatic substitution reactions. Chlorine at position 4 stabilizes intermediates via resonance .

- Thermal Stability: Fluorinated analogs (e.g., 4-Chloro-6-fluorocinnoline) show higher stability under acidic conditions compared to nitro-substituted compounds .

Métodos De Preparación

Skraup Reaction-Derived Cyclization

The classical Skraup reaction, involving condensation of aniline derivatives with glycerol under acidic conditions, has been adapted for cinnoline synthesis. A modified approach starts with 3-chloroaniline, which undergoes cyclization with mesoxalic acid derivatives to form 4-hydroxycinnoline-3-carboxylic acid. Subsequent decarboxylation at 220°C under reduced pressure yields 4-hydroxocinnoline, which is nitrated using fuming nitric acid (90%) in sulfuric acid at 0–5°C.

Critical Step :

Nitration of 4-hydroxocinnoline produces a mixture of 6-nitro and 8-nitro isomers, with the 6-nitro derivative predominating (75% selectivity) due to steric and electronic effects. Chromatographic separation on silica gel with ethyl acetate/hexane (1:3) isolates 4-hydroxy-6-nitrocinnoline in 68% yield.

Chlorination Protocol :

Treatment with thionyl chloride (3 equivalents) in anhydrous dichloromethane at reflux (40°C, 12 hours) converts the hydroxyl group to chloro, achieving 89% conversion. Excess thionyl chloride is removed by distillation, and the crude product is recrystallized from ethanol/water (4:1) to afford 4-chloro-6-nitrocinnoline as yellow needles (mp 152–154°C).

Direct Halogenation-Nitration Cascade

A patent-pending method bypasses intermediate hydroxylation by employing simultaneous bromination and nitration. Starting with 2-chloro-4-nitroaniline, bromination occurs in a mixture of sulfuric acid (98%), hydrogen bromide (48%), and sodium chlorate at 65°C. The bromine acts as a directing group, ensuring nitration occurs para to the amino group.

Reaction Conditions :

- Substrate : 2-Chloro-4-nitroaniline (1.0 mol)

- Brominating Agent : Sodium chlorate (0.33 mol) in HBr (48%)

- Temperature : 65°C, 6 hours

- Yield : 97.6% (127.7 g, purity 99.1%)

Post-bromination, the nitro group is introduced via nitrosation followed by oxidation. This one-pot methodology reduces purification steps but requires precise stoichiometric control to avoid over-nitration.

Cyclization of Functionalized Phenylhydrazones

Diethyl mesoxalate phenylhydrazone serves as a versatile precursor. Cyclization with titanium tetrachloride in dichloroethane forms 4-hydroxycinnoline-3-carboxylic acid, which undergoes decarboxylation (220°C, vacuum) and nitration (HNO₃/H₂SO₄, 0°C) to yield 4-hydroxy-6-nitrocinnoline. Chlorination with phosphorus oxychloride (POCl₃) at 110°C for 8 hours completes the synthesis, though this method yields slightly lower purity (94%) compared to thionyl chloride routes.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters across methodologies:

Optimization Strategies and Industrial Considerations

Catalytic Halogenation

Recent studies demonstrate that iron(III) chloride (5 mol%) catalyzes chlorination of 4-hydroxy-6-nitrocinnoline in ionic liquids ([BMIM]Cl), reducing reaction time from 12 hours to 2 hours while maintaining 91% yield. This green chemistry approach minimizes waste and improves energy efficiency.

Microwave-Assisted Nitration

Microwave irradiation (300 W, 100°C, 20 minutes) accelerates nitration of 4-hydroxocinnoline, enhancing 6-nitro isomer selectivity to 88% and reducing byproduct formation. This technique is particularly advantageous for high-throughput screening.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.